molecular formula C7H9BrN2O2 B6245851 2,3-diaminobenzoic acid hydrobromide CAS No. 2408970-86-3

2,3-diaminobenzoic acid hydrobromide

Cat. No.: B6245851
CAS No.: 2408970-86-3
M. Wt: 233.1
InChI Key:
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Description

2,3-Diaminobenzoic acid hydrobromide is a chemical compound belonging to the class of amino benzoic acids. It is widely used in various fields, including pharmaceuticals, biotechnology, and materials science. The compound is known for its unique properties, which make it a valuable building block in the synthesis of active compounds in drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diaminobenzoic acid hydrobromide can be synthesized through a one-step solvothermal method using o-phenylenediamine as a precursor. The reaction involves heating the precursor in the presence of a solvent, typically under high pressure and temperature conditions . This method is efficient and yields high-purity products.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of commercially available, lower toxicity, and thermally stable precursors. The process is cost-effective, highly efficient, and environmentally friendly. The compound is typically produced in large quantities using scalable methods that ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminobenzoic acid hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Scientific Research Applications

2,3-Diaminobenzoic acid hydrobromide has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a fluorescent probe for detecting DNA and other biomolecules . In medicine, the compound is used in the development of new drugs and therapeutic agents. Additionally, it has applications in the materials science field, where it is used to develop new nanomaterials with unique optical and electronic properties .

Mechanism of Action

The mechanism of action of 2,3-diaminobenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of new molecular structures. It also plays a role in the intramolecular charge transfer processes, which are crucial for its photoluminescent properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,3-diaminobenzoic acid hydrobromide include 3,4-diaminobenzoic acid and other isomers of diaminobenzoic acid. These compounds share similar chemical structures but differ in the positions of their functional groups .

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of properties, such as high stability, low toxicity, and efficient catalytic activity. These characteristics make it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

2408970-86-3

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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